molecular formula C10H12O B3142295 4-Ethenyl-2-methoxy-1-methylbenzene CAS No. 501371-37-5

4-Ethenyl-2-methoxy-1-methylbenzene

Cat. No.: B3142295
CAS No.: 501371-37-5
M. Wt: 148.2 g/mol
InChI Key: LWZYWJIHUJMCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-2-methoxy-1-methylbenzene, also known as 4-vinylanisole, is an aromatic compound with the molecular formula C10H12O. This compound features a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a vinyl group (-CH=CH2). It is a derivative of anisole and is known for its distinct aromatic properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-methoxy-1-methylbenzene involves its interaction with various molecular targets and pathways. The methoxy and vinyl groups influence its reactivity and interactions with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophiles .

Properties

IUPAC Name

4-ethenyl-2-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-6-5-8(2)10(7-9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYWJIHUJMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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